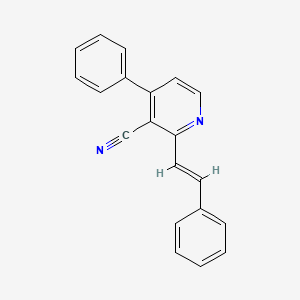
3-(2-chlorophenoxy)-7-ethoxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to 3-(2-chlorophenoxy)-7-ethoxy-4H-chromen-4-one often involves complex organic reactions. For instance, the synthesis of related chromen-4-one derivatives has been achieved through photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, which illustrates the utility of UV-light induced reactions in forming pentacyclic compounds and rearranged chromen-ones, showcasing a method for synthesizing chromen-4-one derivatives under specific conditions without the need for specific or toxic reagents (Dalai et al., 2017).
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives has been extensively studied through X-ray crystallography, providing detailed insights into their crystalline forms. For example, the crystal structure of a similar compound was determined, showing that it crystallizes in the monoclinic crystal system, highlighting the significance of p-p stacking of aromatic residues in the formation of linear chains in the crystallographic c-axis (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Properties
Chromen-4-ones undergo various chemical reactions, contributing to their diverse chemical properties. The synthesis and reactions of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid, for example, demonstrate the compound's reactivity and its potential for further chemical modifications. The molecular structure of its precursor was elucidated using NMR spectroscopy and X-ray crystallography, underscoring the compound's versatility in chemical reactions (Barili et al., 2001).
Scientific Research Applications
Synthesis and Structural Analysis
The study of the synthesis and structural analysis of chromene derivatives, including compounds similar to 3-(2-chlorophenoxy)-7-ethoxy-4H-chromen-4-one, reveals insights into their crystal structures and potential applications in materials science. For instance, the crystal structure determination of a related compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, showcases the compound's crystallization in the monoclinic crystal system, highlighting the potential for designing new materials with specific optical or electronic properties (Manolov, Morgenstern, & Hegetschweiler, 2012).
Photochemical Synthesis
Research on the photo-reorganization of chromene derivatives offers a green and convenient method for synthesizing angular pentacyclic compounds. This process, demonstrated with 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, represents a novel approach for the single-step synthesis of benzothiophene fused xanthenone derivatives, potentially useful in organic synthesis and drug discovery (Dalai, Khanna, Kumar, & Kamboj, 2017).
Photochromism in Chromene Crystals
Investigations into the photochromism of chromene crystals have uncovered new properties of these compounds, such as the ability to exhibit crystalline state photochromism. This finding could have implications for the development of photoresponsive materials, which are valuable in various technological applications, from sensors to information storage (Hobley et al., 2000).
Catalysis and Synthesis of Warfarin Analogues
The synthesis and characterization of novel catalysts based on chromene structures for use in organic synthesis, such as the Michael addition, have been explored. This research not only contributes to the development of new catalytic materials but also aids in the synthesis of medically important compounds, including Warfarin and its analogues, showcasing the compound's role in facilitating environmentally friendly synthesis processes (Alonzi et al., 2014).
properties
IUPAC Name |
3-(2-chlorophenoxy)-7-ethoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO4/c1-2-20-11-7-8-12-15(9-11)21-10-16(17(12)19)22-14-6-4-3-5-13(14)18/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQGKBCEVLXSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenoxy)-7-ethoxy-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{2-[(4-chloro-3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5502564.png)
![rel-(3aS,6aS)-1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5502570.png)

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5502601.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5502607.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5502608.png)

![6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one](/img/structure/B5502619.png)
![8-[4-(hydroxymethyl)benzoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5502623.png)
![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5502627.png)